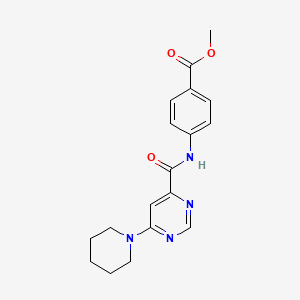

Methyl 4-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

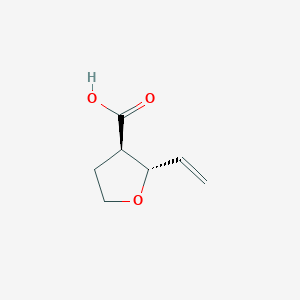

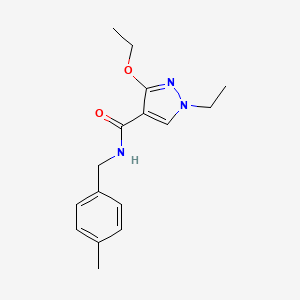

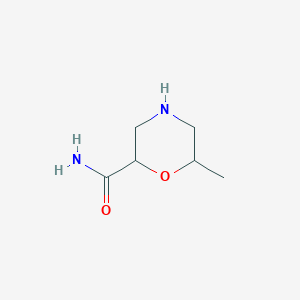

The molecular structure of “Methyl 4-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)benzoate” would likely involve a piperidine ring and a pyrimidine ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrimidine is also a six-membered ring but contains two nitrogen atoms at the 1st and 3rd positions .Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including those with a pyrimidine structure, have been investigated for their anticancer properties. The presence of a piperidine ring has been associated with cytotoxic activity against various cancer cell lines. For instance, N-(piperidine-4-yl) benzamide compounds have shown promising results in inhibiting cancer cell proliferation .

Antimicrobial and Antifungal Activities

Compounds with piperidine structures have demonstrated effectiveness as antimicrobial and antifungal agents. Their ability to interact with microbial cell membranes and disrupt vital processes makes them valuable in this field .

Antiviral and Antimalarial Effects

The piperidine nucleus is also explored for its potential in antiviral and antimalarial therapies. Its structural versatility allows for the development of compounds that can interfere with the life cycle of viruses and Plasmodium species .

Analgesic and Anti-inflammatory Properties

Piperidine derivatives can act as analgesics and anti-inflammatory agents, providing relief from pain and inflammation. This is attributed to their interaction with biological pathways that mediate pain and inflammatory responses .

Neuroprotective and Anti-Alzheimer’s Disease

The neuroprotective effects of piperidine derivatives make them candidates for treating neurodegenerative diseases like Alzheimer’s. They may help in modulating neurotransmitter systems and protecting neuronal health .

Antihypertensive and Cardiovascular Applications

Some piperidine derivatives have shown potential in managing hypertension and other cardiovascular conditions. They can modulate blood pressure and have a therapeutic effect on the cardiovascular system .

Antipsychotic and Antidepressant Uses

The structural features of piperidine allow for the synthesis of compounds with antipsychotic and antidepressant activities. These compounds can interact with central nervous system receptors to produce therapeutic effects .

Chemical Synthesis and Drug Development

Lastly, the piperidine and pyrimidine moieties are pivotal in the synthesis of new drugs. They serve as building blocks for creating diverse medicinal compounds with various pharmacological activities .

properties

IUPAC Name |

methyl 4-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-25-18(24)13-5-7-14(8-6-13)21-17(23)15-11-16(20-12-19-15)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBURJDYVDLHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)